molecular formula C21H37NO18S B1406521 3'-SulfatedLewisXmethylglycoside CAS No. 386264-50-2

3'-SulfatedLewisXmethylglycoside

Cat. No.: B1406521
CAS No.: 386264-50-2
M. Wt: 623.6 g/mol
InChI Key: CGPPTEHINUZVSM-HOBXRSIXSA-N
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Description

3’-SulfatedLewisXmethylglycoside is a complex carbohydrate derivative that has garnered significant interest in the field of biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-SulfatedLewisXmethylglycoside typically involves multiple steps, starting with the preparation of the Lewis X trisaccharide. This is followed by the selective sulfation at the 3’ position. The reaction conditions often require the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The final step involves the glycosylation of the sulfated trisaccharide with methyl glycoside .

Industrial Production Methods

Industrial production of 3’-SulfatedLewisXmethylglycoside may involve more scalable and efficient methods, such as automated solid-phase synthesis or enzymatic synthesis using glycosyltransferases. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3’-SulfatedLewisXmethylglycoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiol compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

3’-SulfatedLewisXmethylglycoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Plays a role in cell-cell recognition and signaling processes.

    Industry: Used in the production of biomaterials and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 3’-SulfatedLewisXmethylglycoside involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sulfation at the 3’ position enhances its binding affinity to these targets, thereby modulating various biological pathways. This compound can influence cell signaling, immune responses, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Lewis X trisaccharide
  • Sialyl Lewis X
  • 3’-SulfatedLewisY

Uniqueness

3’-SulfatedLewisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other similar compounds. This unique structure allows for selective interactions with molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(40-41(31,32)33)12(27)8(4-23)36-21/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPPTEHINUZVSM-HOBXRSIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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